N1-(3-acetamidophenyl)-N2-(thiophen-2-ylmethyl)oxalamide
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Overview
Description
N1-(3-acetamidophenyl)-N2-(thiophen-2-ylmethyl)oxalamide is a chemical compound with the molecular formula C15H15N3O3S and a molecular weight of 317.36 g/mol. This compound has garnered significant attention in various fields of scientific research due to its unique features and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(3-acetamidophenyl)-N2-(thiophen-2-ylmethyl)oxalamide typically involves the reaction of 3-acetamidophenylamine with thiophen-2-ylmethylamine in the presence of oxalyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include:
Solvent: Anhydrous dichloromethane (DCM)
Temperature: Room temperature to 0°C
Catalyst: Triethylamine (TEA)
Reaction Time: 12-24 hours
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
Types of Reactions
N1-(3-acetamidophenyl)-N2-(thiophen-2-ylmethyl)oxalamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Halogenating agents such as N-bromosuccinimide (NBS) or electrophiles like alkyl halides.
Major Products
Oxidation: Sulfoxides or sulfones
Reduction: Amines or alcohols
Substitution: Halogenated derivatives or alkylated products
Scientific Research Applications
N1-(3-acetamidophenyl)-N2-(thiophen-2-ylmethyl)oxalamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N1-(3-acetamidophenyl)-N2-(thiophen-2-ylmethyl)oxalamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes or receptors, leading to the modulation of their activity. This interaction can result in various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
N1-(3-acetamidophenyl)-N2-(thiophen-2-ylmethyl)oxalamide can be compared with other similar compounds, such as:
- N1-(3-acetamidophenyl)-N2-(phenylmethyl)oxalamide
- N1-(3-acetamidophenyl)-N2-(pyridin-2-ylmethyl)oxalamide
- N1-(3-acetamidophenyl)-N2-(furan-2-ylmethyl)oxalamide
These compounds share similar structural features but differ in the substituents attached to the oxalamide core. The unique thiophen-2-ylmethyl group in this compound imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
N'-(3-acetamidophenyl)-N-(thiophen-2-ylmethyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O3S/c1-10(19)17-11-4-2-5-12(8-11)18-15(21)14(20)16-9-13-6-3-7-22-13/h2-8H,9H2,1H3,(H,16,20)(H,17,19)(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JODBIYFBGHBPDB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)C(=O)NCC2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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